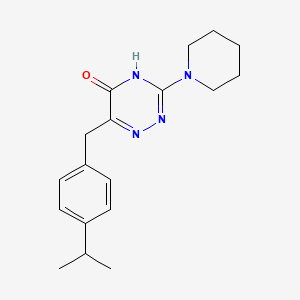

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including compounds similar to “1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one,” often involves the cyclization of hydrazides with carbon disulfide or other cyclizing agents. These processes yield compounds with varying yields and are characterized using techniques like NMR, FT-IR, and MS spectroscopy to confirm their structures (Alrazzak, 2018).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is typically characterized using X-ray diffraction, NMR, and IR spectroscopy. These compounds often exhibit interesting structural features such as crystal packing influenced by π-π interactions and hydrogen bonding, contributing to their stability and reactivity (Shishkina et al., 2019).

Chemical Reactions and Properties

1,2,4-Oxadiazoles undergo various chemical reactions, including nucleophilic substitutions and ring transformations, under different conditions. These reactions are crucial for the modification and functionalization of the oxadiazole ring, enabling the synthesis of derivatives with desired properties for specific applications (Cosimelli et al., 2001).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structures. These properties are essential for determining the compound's suitability for various applications, including its use in material science and pharmaceuticals (Zhang et al., 2007).

Scientific Research Applications

Discovery and Potential Anticancer Applications

- 1,2,4-oxadiazoles have been identified as apoptosis inducers and potential anticancer agents. A study by (Zhang et al., 2005) found that certain 1,2,4-oxadiazole derivatives showed activity against breast and colorectal cancer cell lines.

Synthesis of New Derivatives

- New 1,3,4-oxadiazole derivatives have been synthesized from precursors like 3-Benzylidene phthalide, as reported by (Younis, 2011). These derivatives could have varied applications in medicinal chemistry.

Antimicrobial Evaluation

- A study by (Fuloria et al., 2009) synthesized new oxadiazoles derived from phenylpropionohydrazides, evaluating them for antimicrobial properties.

Mesomorphic Behavior and Photoluminescence

- Oxadiazole derivatives have been studied for their mesomorphic behavior and photoluminescent properties, as detailed in the work by (Han et al., 2010).

Mass Spectra Analysis

- Mass spectra of some fluorine-containing 1,2,4-oxadiazoles, including 1-(3-phenyl-1,2,4-oxadiazol-5-yl)perfluoropropane, have been reported by (Cotter, 1967).

Synthesis and Evaluation for Medicinal Potential

- Research by (Chennapragada & Palagummi, 2018) focused on synthesizing 1, 3, 4-oxadiazole scaffolds for assessing their medicinal potentials.

One-Pot Synthesis Methodology

- A one-pot synthesis methodology for bi-heterocyclic compounds with 1,3,4-oxadiazoles was developed as reported by (Jing-ya, 2012).

Liquid Crystalline Properties

- Studies like those by (Ali & Tomi, 2018) have investigated the liquid crystalline properties of 1,2,4-oxadiazole derivatives.

Isoxazole-Containing S1P1 Receptor Agonist

- The synthesis of an isoxazole-containing S1P1 receptor agonist, which includes 1,2,4-oxadiazole formation, was described by (Hou et al., 2017).

Supramolecular Complexes

- The binding interactions between 1,2,4-oxadiazol-5-ones and an imidazoline base were studied by (Reichert et al., 2001) for potential applications in supramolecular chemistry.

Mechanism of Action

Target of Action

It’s worth noting that 1,2,4-oxadiazoles, the core structure of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target similar biological entities.

Mode of Action

1,2,4-oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties . The nitrogen atom in the oxadiazole ring is a stronger hydrogen bond acceptor than oxygen , which could influence the interaction with its targets.

Biochemical Pathways

Given the anti-infective properties of 1,2,4-oxadiazoles , it’s possible that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition or destruction.

Result of Action

Given the anti-infective properties of 1,2,4-oxadiazoles , it’s plausible that this compound may exert similar effects, potentially leading to the inhibition or destruction of infectious agents.

properties

IUPAC Name |

1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7(13)10-11-9(12-14-10)8-5-3-2-4-6-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQGVTVDDYRSMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=NO1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90770-98-2 |

Source

|

| Record name | 1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491410.png)

![3-benzyl-7-[(2-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491415.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2491419.png)

![4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one](/img/structure/B2491423.png)